7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound as the starting material.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and functional groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18BrN5O2 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-9-5-6-10-16(15)28-2)18(13-7-3-4-8-14(13)21)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
OAZDFLPDTRBBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Br)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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